![molecular formula C17H26O11 B1233920 [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
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Overview
Description
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate is a natural product found in Scrophularia scorodonia with data available.
Scientific Research Applications
Stereochemistry of Hydroxylation Reactions
Stereochemistry plays a crucial role in the hydroxylation reactions of compounds like (1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl acetate. Research indicates that hydroxylation typically occurs on the less hindered side of the substrate. For example, studies on related tricyclic pyrans show that the heterocycle exerts more steric hindrance than the carbocycle, affecting the configuration at ring junctions (Ianelli et al., 1995).
Non-glycosidic Iridoids and Biological Activities
Compounds structurally related to the query compound, specifically non-glycosidic iridoids, have been found in natural sources like Cymbaria mongolica. Such compounds exhibit significant antitumor and antibacterial activities. This underscores the potential of these molecular structures in the development of new therapeutic agents (Dai et al., 2002).
Photochemical Synthesis Approaches
Innovative photochemical approaches have been developed for synthesizing compounds with similar structural frameworks. For instance, a study demonstrates an environment-friendly photochemical method for synthesizing 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2',3',4a,5',6',7a-hexahydrospiro[cyclopenta[b]pyridine-4,4'-pyran]-2,7(1H,3H)-dione. This highlights the evolving techniques in chemical synthesis that are pertinent to such complex molecules (Komogortsev et al., 2022).
Synthesis of Related Compounds and Mechanistic Insights
The synthesis and reaction mechanisms of related compounds provide valuable insights into the chemical behavior and potential applications of such molecules. For example, the study of substituted pyrazolo[1,5-a]pyrimidines elucidates the intramolecular cyclization mechanisms that could be relevant to the compound (Chimichi et al., 1996).
properties
Molecular Formula |
C17H26O11 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8?,9-,10?,11?,12?,13-,14?,15+,16+,17-/m1/s1 |
InChI Key |
CAFTUQNGDROXEZ-CDZVNVNZSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
synonyms |
8-O-acetylharpagid 8-O-acetylharpagide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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